molecular formula C21H25N3O B2840374 (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide CAS No. 2411333-19-0

(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide

Cat. No. B2840374
CAS RN: 2411333-19-0
M. Wt: 335.451
InChI Key: IKZRBWLAZFCDBC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine is a nucleoside that acts as a neuromodulator in the central nervous system and plays a crucial role in regulating various physiological processes, including sleep, pain perception, and inflammation. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely distributed in the brain and peripheral tissues. DPCPX has been extensively studied as a research tool to investigate the role of adenosine A1 receptors in various biological processes.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide selectively binds to and blocks adenosine A1 receptors, thereby inhibiting the actions of adenosine. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic AMP levels. This results in the inhibition of various cellular processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide inhibits the release of various neurotransmitters, including glutamate, acetylcholine, and dopamine. (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. In vivo studies have shown that (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide can modulate various physiological processes, including sleep, pain perception, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide as a research tool is its selectivity for adenosine A1 receptors. This allows researchers to investigate the specific role of adenosine A1 receptors in various biological processes without the confounding effects of other adenosine receptor subtypes. However, one limitation of using (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide is its relatively low potency compared to other adenosine A1 receptor antagonists. This can limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research involving (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide could be used to investigate the potential therapeutic benefits of targeting adenosine A1 receptors in these diseases. Another area of interest is the role of adenosine A1 receptors in the regulation of immune function. (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide could be used to investigate the potential immunomodulatory effects of adenosine A1 receptor antagonists. Finally, (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide could be used as a tool to investigate the role of adenosine A1 receptors in the regulation of energy metabolism and the development of metabolic disorders, such as obesity and type 2 diabetes.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The most commonly used method involves the condensation of 4-(dimethylamino)phenylacetonitrile with 2-pyridinecarboxaldehyde in the presence of sodium ethoxide to form the intermediate 4-(dimethylamino)phenyl-(2-pyridin-4-yl)cyclopropanecarboxylate. This intermediate is then coupled with (E)-4-bromo-2-buten-1-ol in the presence of a palladium catalyst to form the final product, (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide has been extensively used as a research tool to investigate the role of adenosine A1 receptors in various biological processes. The selective antagonistic action of (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide on adenosine A1 receptors has been used to study the effects of adenosine on sleep, pain perception, inflammation, and cardiovascular function. (E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide has also been used to investigate the role of adenosine A1 receptors in the regulation of dopamine release in the brain and the modulation of synaptic plasticity.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-24(2)14-6-9-20(25)23-21(17-7-4-3-5-8-17)19-15-18(19)16-10-12-22-13-11-16/h3-13,18-19,21H,14-15H2,1-2H3,(H,23,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZRBWLAZFCDBC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(C1CC1C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(C1CC1C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide

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